molecular formula C8H8N2O5 B515175 1-Ethoxy-2,3-dinitrobenzene

1-Ethoxy-2,3-dinitrobenzene

Cat. No.: B515175
M. Wt: 212.16g/mol
InChI Key: OTANELYCMMCQIT-UHFFFAOYSA-N
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Description

1-Ethoxy-2,3-dinitrobenzene is a nitroaromatic compound characterized by an ethoxy group (-OCH₂CH₃) at the 1-position and two nitro (-NO₂) groups at the 2- and 3-positions of the benzene ring. The ethoxy group is electron-donating via resonance, while the nitro groups are strongly electron-withdrawing, creating a polarized electronic environment that may influence reactivity and stability .

Properties

Molecular Formula

C8H8N2O5

Molecular Weight

212.16g/mol

IUPAC Name

1-ethoxy-2,3-dinitrobenzene

InChI

InChI=1S/C8H8N2O5/c1-2-15-7-5-3-4-6(9(11)12)8(7)10(13)14/h3-5H,2H2,1H3

InChI Key

OTANELYCMMCQIT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC(=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

1,4-Dimethoxy-2,3-dinitrobenzene ()

  • Structure : Methoxy groups at 1- and 4-positions; nitro groups at 2- and 3-positions.
  • Reacts with aldehydes in the presence of sodium dithionite, suggesting utility in condensation reactions. The ethoxy analog may exhibit altered regioselectivity due to steric and electronic differences .

Dinitrotoluenes (DNTs, and )

  • Examples : 2,3-DNT (1-methyl-2,3-dinitrobenzene), 2,4-DNT, 2,6-DNT.
  • Key Differences: Substituent Type: Methyl (-CH₃) vs. ethoxy (-OCH₂CH₃). Methyl is weakly electron-donating, while ethoxy is stronger, altering the ring's electronic profile. Applications: DNTs are precursors for explosives (e.g., TNT) and polyurethanes. The ethoxy derivative’s applications are likely niche, possibly in pharmaceuticals or specialty chemicals due to its polar substituent .

2-Chloro-1,3-dinitrobenzene ()

  • Structure : Chlorine at 2-position; nitro groups at 1- and 3-positions.
  • Key Differences :
    • Electron Effects : Chlorine is electron-withdrawing (-I effect), further deactivating the ring compared to ethoxy’s electron-donating nature.
    • Reactivity : Chlorine facilitates nucleophilic aromatic substitution (e.g., with amines or alkoxides), whereas ethoxy may direct reactions to specific positions via resonance .
    • Physical Properties :
  • Melting Point : 86–88°C (chloro derivative) vs. likely lower for ethoxy due to reduced symmetry.
  • Solubility: Ethoxy may enhance solubility in polar solvents (e.g., ethanol) compared to the chloro analog’s moderate solubility in alcohol .

Functional Group Analogues

1-Ethoxy-2,3-difluorobenzene ( and )

  • Structure : Ethoxy at 1-position; fluorine at 2- and 3-positions.
  • Key Differences :
    • Fluorine’s strong -I effect vs. nitro’s -M/-I effects. Nitro groups significantly increase ring electrophilicity, favoring reactions like nitration or reduction.
    • Applications: Difluoroethoxybenzenes are used in liquid crystals (e.g., 1-Ethoxy-2,3-difluoro-4-[(trans-4-propylcyclohexyl)methoxy]benzene in ), whereas nitro derivatives may prioritize synthetic intermediates .

Comparative Data Table

Compound Substituents Key Properties/Applications References
1-Ethoxy-2,3-dinitrobenzene -OCH₂CH₃ (1), -NO₂ (2,3) Polarized electronic structure; potential use in electrophilic substitutions or heterocycles. [2], [6]
1,4-Dimethoxy-2,3-dinitrobenzene -OCH₃ (1,4), -NO₂ (2,3) Reacts with aldehydes (sodium dithionite); enhanced electron donation. [2]
2,3-Dinitrotoluene (2,3-DNT) -CH₃ (1), -NO₂ (2,3) Explosive precursor; testicular toxicity. [6], [10]
2-Chloro-1,3-dinitrobenzene -Cl (2), -NO₂ (1,3) MP: 86–88°C; soluble in alcohol; undergoes nucleophilic substitution. [12]
1-Ethoxy-2,3-difluorobenzene -OCH₂CH₃ (1), -F (2,3) Liquid crystal applications; lower reactivity due to fluorine’s -I effect. [5], [9]

Reactivity and Stability

  • Nitro Group Stability : Nitro groups in 1-ethoxy-2,3-dinitrobenzene are likely stable under acidic conditions but reducible to amines (e.g., with H₂/Pd-C), similar to DNTs .
  • Ethoxy Group Reactivity : The ethoxy group may undergo cleavage under strong acidic or basic conditions, distinguishing it from methyl or chloro substituents .
  • Regioselectivity : The electron-donating ethoxy group at the 1-position may direct incoming electrophiles to the 4- or 5-positions, contrasting with chloro or nitro groups that deactivate the ring .

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